![molecular formula C25H26N4O2 B13985520 1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B13985520.png)
1-{3-Tert-Butyl-1-[4-(Hydroxymethyl)phenyl]-1h-Pyrazol-5-Yl}-3-Naphthalen-1-Ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-[3-(1,1-dimethylethyl)-1-[4-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl]-N’-1-naphthalenyl- is a complex organic compound with a unique structure that combines a urea moiety with a pyrazole ring and a naphthalene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including Urea, N-[3-(1,1-dimethylethyl)-1-[4-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl]-N’-1-naphthalenyl-, can be achieved through the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method involves the reaction of the corresponding amine with phosgene to generate the desired isocyanate or carbamoyl chloride, which then reacts with ammonia or another amine to form the urea derivative .
Industrial Production Methods
Industrial production of N-substituted ureas often involves large-scale synthesis using environmentally friendly and resource-efficient methods. For example, a catalyst-free and scalable synthesis method has been developed, which involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is not only efficient but also promotes high chemical purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-[3-(1,1-dimethylethyl)-1-[4-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl]-N’-1-naphthalenyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of nitro groups can yield amines.
Aplicaciones Científicas De Investigación
Urea, N-[3-(1,1-dimethylethyl)-1-[4-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl]-N’-1-naphthalenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Employed in the production of agrochemicals, pharmaceuticals, and other high-value chemicals.
Mecanismo De Acción
The mechanism of action of Urea, N-[3-(1,1-dimethylethyl)-1-[4-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl]-N’-1-naphthalenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other N-substituted ureas, such as:
N-tert-Butylurea: A simpler urea derivative with a tert-butyl group.
N,N-Dimethylurea: A urea derivative with two methyl groups attached to the nitrogen atoms
Uniqueness
What sets Urea, N-[3-(1,1-dimethylethyl)-1-[4-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl]-N’-1-naphthalenyl- apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the pyrazole ring and naphthalene group, along with the hydroxymethyl and tert-butyl substituents, makes it a versatile compound with diverse applications.
Propiedades
Fórmula molecular |
C25H26N4O2 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
1-[5-tert-butyl-2-[4-(hydroxymethyl)phenyl]pyrazol-3-yl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C25H26N4O2/c1-25(2,3)22-15-23(29(28-22)19-13-11-17(16-30)12-14-19)27-24(31)26-21-10-6-8-18-7-4-5-9-20(18)21/h4-15,30H,16H2,1-3H3,(H2,26,27,31) |
Clave InChI |
MKYJHFRHAZBFKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-5H-benzo[b]carbazole](/img/structure/B13985454.png)
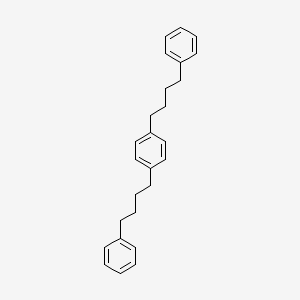
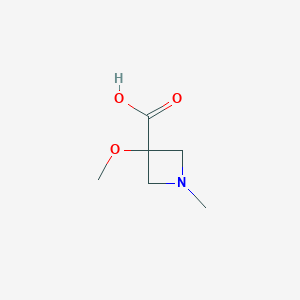

![1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B13985480.png)


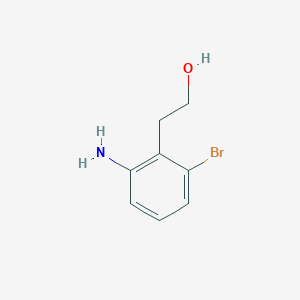
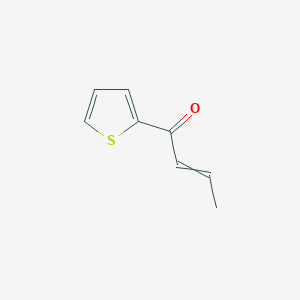

![8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13985501.png)
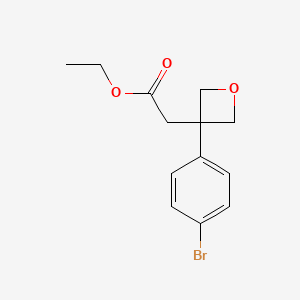
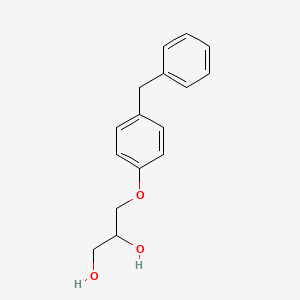
![tert-butyl 3-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)azetidine-1-carboxylate](/img/structure/B13985515.png)
